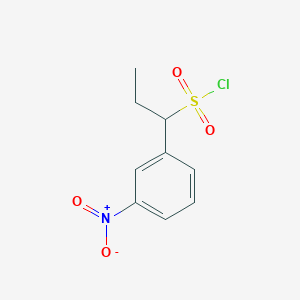
1-(3-Nitrophenyl)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrophenyl)propane-1-sulfonyl chloride is an organic compound characterized by a nitro group attached to the benzene ring and a sulfonyl chloride group attached to a propane chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)propane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the nitration of propane-1-sulfonyl chloride followed by the introduction of the nitro group at the 3-position of the benzene ring. The reaction typically requires strong nitrating agents such as nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1-(3-aminophenyl)propane-1-sulfonyl chloride.
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often employ reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution reactions are carried out using nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Major Products Formed:
Oxidation products include nitroso derivatives and nitrate esters.
Reduction products include amines and their derivatives.
Substitution products include sulfonamides, sulfates, and sulfonate esters.
Scientific Research Applications
1-(3-Nitrophenyl)propane-1-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is employed in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 1-(3-Nitrophenyl)propane-1-sulfonyl chloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
1-(3-Nitrophenyl)propane-1-sulfonyl chloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other nitrophenyl derivatives, sulfonyl chlorides, and their respective analogs.
Properties
Molecular Formula |
C9H10ClNO4S |
|---|---|
Molecular Weight |
263.70 g/mol |
IUPAC Name |
1-(3-nitrophenyl)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H10ClNO4S/c1-2-9(16(10,14)15)7-4-3-5-8(6-7)11(12)13/h3-6,9H,2H2,1H3 |
InChI Key |
IJNXCXAXXIOCMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















